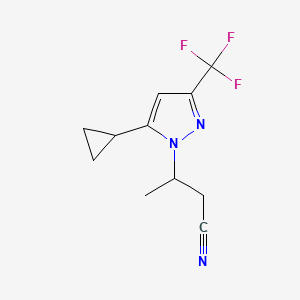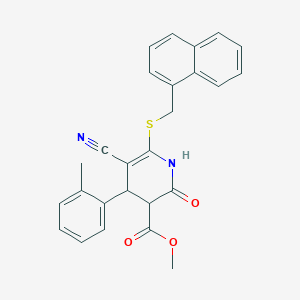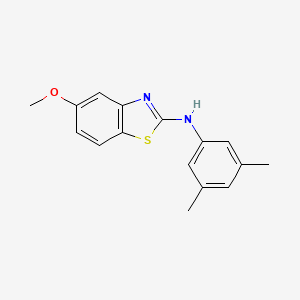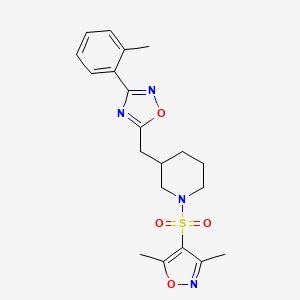
4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide is a compound that can be involved in complex chemical syntheses and reactions, contributing to the development of new materials and molecules with potential applications in various scientific fields. For instance, compounds with pyridine units, similar to the core structure of 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide, have been synthesized through multifaceted chemical processes. These processes include one-pot access to pyridines and tetrahydroquinolines through a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the compound's relevance in synthetic organic chemistry and material science (Yehia, Polborn, & Müller, 2002).
Supramolecular Chemistry
In supramolecular chemistry, pyridine derivatives demonstrate significant potential for forming complex structures with unique properties. For example, aromatic-bridged serine-based cyclodepsipeptides with alternating pyridine units have been synthesized, showcasing tubular structures formed through aromatic π−π interactions. This illustrates the potential of 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide and similar compounds in the design of novel supramolecular assemblies (Ranganathan, Haridas, Gilardi, & Karle, 1998).
Nanotechnology and Material Science
In the realm of nanotechnology and material science, poly(phenylene-pyridyl) dendrimers incorporating pyridine units have been synthesized, highlighting their utility in templating metal nanoparticles. This underscores the role of 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide-like structures in creating advanced materials with potential applications in catalysis, electronics, and nanotechnology (Shifrina, Rajadurai, Firsova, Bronstein, Huang, Rusanov, & Muellen, 2005).
Fluorescent Chemosensors
Compounds with pyridine moieties, akin to 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide, have been explored as fluorescent chemosensors. For instance, a novel fluorescent poly(pyridine-imide) acid chemosensor has been developed, showcasing the potential of these compounds in sensing applications and the development of smart materials (Wang, Liou, Liaw, & Chen, 2008).
Photoreaction Studies
Photoreaction studies of compounds containing N-pyridinylbenzamide structures have revealed intricate reaction mechanisms, such as intramolecular cyclization assisted by π-complexation. This highlights the importance of compounds like 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide in understanding and harnessing photochemical processes for chemical synthesis and material science (Park, Jung, Kim, Kim, Song, & Kim, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-16-7-3-4-12-18-16)13-8-10-15(11-9-13)24(22,23)20-14-5-1-2-6-14/h3-4,7-12,14,20H,1-2,5-6H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMADIRBEIUIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2573599.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)

![(R)-Spiro[2.4]heptan-4-ol](/img/structure/B2573607.png)
![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)


![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)
![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)


